ethyl 2-[4,8-dimethyl-2-oxo-1(2H)-quinolinyl]acetate
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Overview
Description
Ethyl 2-[4,8-dimethyl-2-oxo-1(2H)-quinolinyl]acetate is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of action
The compound belongs to the class of quinolines, which are aromatic compounds that often have biological activity. Quinolines and their derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of action
This can lead to changes in cellular signaling and function .
Biochemical pathways
Quinolines can affect a variety of biochemical pathways, depending on their specific targets. For example, some quinolines have antiviral activity and can interfere with viral replication pathways .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if it has antiviral activity, it could inhibit viral replication and reduce viral load .
Action environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, solubility, and interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4,8-dimethyl-2-oxo-1(2H)-quinolinyl]acetate typically involves the condensation of 4,8-dimethylquinoline-2-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4,8-dimethyl-2-oxo-1(2H)-quinolinyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
Ethyl 2-[4,8-dimethyl-2-oxo-1(2H)-quinolinyl]acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of ethyl 2-[4,8-dimethyl-2-oxo-1(2H)-quinolinyl]acetate, known for its antimalarial properties.
Isoquinoline: A structural isomer with different biological activities.
Quinoxaline: Another related compound with applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its potential as a versatile intermediate in organic synthesis and its promising biological activities make it a compound of significant interest in various research fields.
Properties
IUPAC Name |
ethyl 2-(4,8-dimethyl-2-oxoquinolin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-4-19-14(18)9-16-13(17)8-11(3)12-7-5-6-10(2)15(12)16/h5-8H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCFIYVQBNEEIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=C(C2=CC=CC(=C21)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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